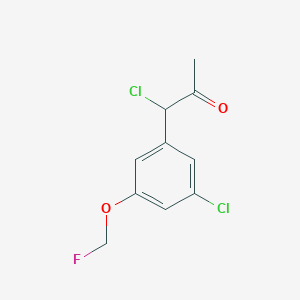
1-Chloro-1-(3-chloro-5-(fluoromethoxy)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(3-chloro-5-(fluoromethoxy)phenyl)propan-2-one is an organic compound with a complex structure, featuring both chloro and fluoromethoxy functional groups
Preparation Methods
The synthesis of 1-Chloro-1-(3-chloro-5-(fluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting with the preparation of the core phenyl ring structure, followed by the introduction of chloro and fluoromethoxy groups. Common synthetic routes include:
Halogenation: Introduction of chlorine atoms to the phenyl ring using reagents like chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
Methoxylation: Introduction of the fluoromethoxy group using fluoromethyl ethers in the presence of a base such as sodium hydride.
Ketone Formation: Formation of the propan-2-one moiety through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Chloro-1-(3-chloro-5-(fluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols under basic conditions, leading to the formation of amides or thioethers.
Oxidation: The ketone group can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-Chloro-1-(3-chloro-5-(fluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-chloro-5-(fluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Chloro-1-(3-chloro-5-(fluoromethoxy)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-3-phenylpropane: Lacks the fluoromethoxy group, resulting in different chemical properties and reactivity.
Chloroacetone: A simpler structure with only one chloro group and a ketone, used primarily as a chemical intermediate.
1-Chloro-3-fluoro-2-methoxybenzene: Similar in having chloro and fluoromethoxy groups, but lacks the propan-2-one moiety, leading to different applications and reactivity.
Properties
Molecular Formula |
C10H9Cl2FO2 |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
1-chloro-1-[3-chloro-5-(fluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9Cl2FO2/c1-6(14)10(12)7-2-8(11)4-9(3-7)15-5-13/h2-4,10H,5H2,1H3 |
InChI Key |
GYOCZXKFQSLOAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)Cl)OCF)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


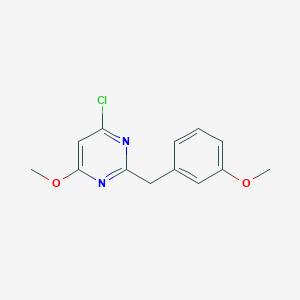
![2'-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine](/img/structure/B14045099.png)
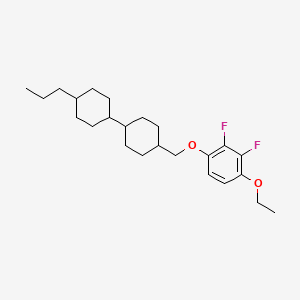

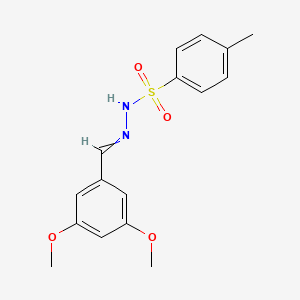
![1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14045124.png)

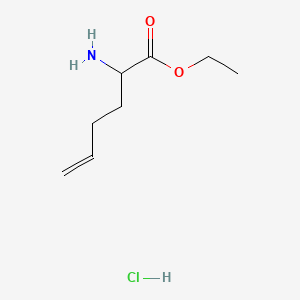
![(6-Chloro-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14045141.png)
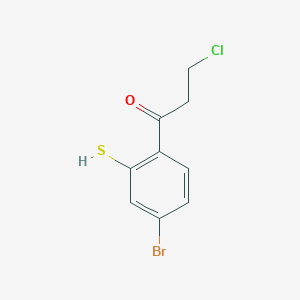
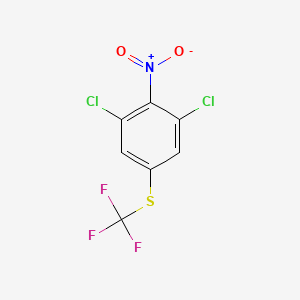
![(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14045151.png)
![3-(Difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14045157.png)
![Ethyl 1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate Hydrochloride](/img/structure/B14045164.png)
